molecular formula C9H9BrO B139218 2-Bromophenylacetone CAS No. 21906-31-0

2-Bromophenylacetone

Cat. No.: B139218
CAS No.: 21906-31-0
M. Wt: 213.07 g/mol
InChI Key: TZIAZLUAMDLDJF-UHFFFAOYSA-N
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Description

2-Bromophenylacetone is an organic compound with the molecular formula C9H9BrO. It is a clear, colorless to yellow liquid that is soluble in solvents such as chloroform, ethyl acetate, and methanol . This compound is known for its use as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenylacetone can be synthesized through the bromination of phenylacetone. The reaction involves the use of bromine in the presence of sodium hydroxide. The product is then treated with sulfuric acid and hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylacetone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Substitution: Formation of phenylacetone derivatives.

    Oxidation: Formation of 2-bromo-phenylacetic acid.

    Reduction: Formation of 2-bromo-phenylpropanol.

Scientific Research Applications

2-Bromophenylacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromophenylacetone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can undergo various transformations, including reduction and oxidation. These reactive sites allow the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    Phenylacetone: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromophenylacetone: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.

    2-Chlorophenylacetone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 2-Bromophenylacetone is unique due to the presence of the bromine atom at the ortho position relative to the carbonyl group. This positioning enhances its reactivity in substitution reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIAZLUAMDLDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370118
Record name 2-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21906-31-0
Record name 2-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-bromophenylacetone in the synthesis of chrysene derivatives?

A1: this compound serves as a key building block in the synthesis of 5-methylchrysene []. The research describes a synthetic route where this compound undergoes a Suzuki cross-coupling reaction with naphthalene-2-boronic acid. This reaction forms 2-(2-naphthyl)phenylacetone. Subsequently, this intermediate product undergoes a cyclization reaction in the presence of methanesulfonic acid to yield 5-methylchrysene, albeit with moderate regioselectivity (33-50%) [].

Q2: What are the challenges associated with using this compound in this specific synthetic route?

A2: The main challenge lies in the regioselectivity of the cyclization reaction of 2-(2-naphthyl)phenylacetone to form 5-methylchrysene. The reaction produces a significant amount of the undesired isomer, 6-methylbenz[a]anthracene, alongside the target compound []. This necessitates additional purification steps to separate the desired product, impacting the overall yield and efficiency of the synthesis.

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